Product packaging for 1,2,3,4-Tetrachloro-9,10-dihydroanthracene(Cat. No.:CAS No. 61601-17-0)

1,2,3,4-Tetrachloro-9,10-dihydroanthracene

Cat. No.: B13146443
CAS No.: 61601-17-0
M. Wt: 318.0 g/mol
InChI Key: QYFIBOQIHFKEKA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-9,10-dihydroanthracene is a synthetic, polyhalogenated derivative of 9,10-dihydroanthracene intended for research and development purposes. This compound is built upon the 9,10-dihydroanthracene scaffold, which is characterized by a central, non-aromatic ring system known for its ability to act as a hydrogen donor . The strategic placement of four chlorine atoms on the peripheral aromatic rings makes this a valuable intermediate for further functionalization, for instance, via metal-catalyzed cross-coupling reactions, to create more complex molecular architectures . Researchers can leverage this chemical in the development of novel organic materials or as a precursor in pharmaceutical research. Compounds based on the dihydroanthracene structure are frequently explored in mechanistic studies, particularly for C−H amination reactions, due to the relatively weak C−H bond at the 9- and 10-positions . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl4 B13146443 1,2,3,4-Tetrachloro-9,10-dihydroanthracene CAS No. 61601-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61601-17-0

Molecular Formula

C14H8Cl4

Molecular Weight

318.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-9,10-dihydroanthracene

InChI

InChI=1S/C14H8Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-4H,5-6H2

InChI Key

QYFIBOQIHFKEKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC3=C1C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1,2,3,4 Tetrachloro 9,10 Dihydroanthracene

Dehydrogenation and Aromatization Reactions

The conversion of the 9,10-dihydroanthracene (B76342) core to its fully aromatic anthracene (B1667546) counterpart is a key transformation. This process involves the removal of hydrogen atoms from the 9- and 10-positions, which can be achieved through various oxidative dehydrogenation mechanisms.

Oxidative Dehydrogenation Mechanisms to Tetrachloroanthracene

While specific studies on the organocatalytic dehydrogenation of 1,2,3,4-tetrachloro-9,10-dihydroanthracene are not extensively documented, analogous reactions with the parent 9,10-dihydroanthracene provide insight into potential catalytic systems. One notable system employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in conjunction with sodium nitrite (NaNO₂). This system effectively catalyzes the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene.

In this process, DDQ acts as the initial hydrogen abstractor, converting 9,10-dihydroanthracene to anthracene while being reduced to its hydroquinone form (DDQH₂). The role of NaNO₂ is to facilitate the reoxidation of DDQH₂ back to DDQ, allowing for a catalytic cycle. Although this system involves an inorganic co-catalyst, the primary hydrogen abstraction is performed by the organic quinone, highlighting a pathway relevant to organocatalysis. The reaction is proposed to proceed through the coupling of two redox cycles, DDQ/DDQH₂ and NO₂/NO, in the presence of oxygen.

Table 1: Proposed Steps in the DDQ/NaNO₂ Catalyzed Dehydrogenation of 9,10-Dihydroanthracene

StepReactantsProductsCatalyst State
19,10-Dihydroanthracene + DDQAnthracene + DDQH₂DDQ consumed
2NaNO₂ + O₂ (trace)NO₂ + other byproductsCo-catalyst activation
3DDQH₂ + NO₂DDQ + NO + H₂ODDQ regenerated

This table illustrates the proposed catalytic cycle for the parent 9,10-dihydroanthracene. The reactivity of the tetrachloro- derivative would be influenced by the electronic effects of the chlorine substituents.

Hydride transfer is a fundamental process in the dehydrogenation of dihydroaromatic compounds. Studies on 9,10-dihydroanthracene have demonstrated that hydride abstraction can be achieved using strong oxidants in aprotic molten salt media, such as SbCl₃-AlCl₃. osti.gov In this environment, 9,10-dihydroanthracene undergoes a formal hydride abstraction to form the anthracenium ion. osti.gov The abstracted hydrogen is then transferred to other molecules of 9,10-dihydroanthracene, leading to disproportionation products like tetrahydroanthracene and octahydroanthracene. osti.gov

The key step in this process is the removal of a hydride ion (H⁻) from the 9- or 10-position of the dihydroanthracene ring, generating a carbocation intermediate. This intermediate then loses a proton to form the aromatic anthracene. For this compound, the electron-withdrawing chlorine atoms would likely destabilize the carbocation intermediate, potentially making hydride abstraction more difficult compared to the unsubstituted parent compound. However, such reactions are still considered a viable pathway for its aromatization. These hydride abstraction reactions are central to many oxidative bond-forming processes due to their typically mild conditions and high chemoselectivity. nsf.govresearchgate.netnih.gov

Role of the Dihydroanthracene Framework in Hydrogen Transfer Reactions

The 9,10-dihydroanthracene framework is a well-known hydrogen donor in various chemical reactions. The C-H bonds at the 9- and 10-positions are relatively weak for a hydrocarbon, facilitating the transfer of hydrogen atoms to suitable acceptors. This property allows dihydroanthracenes to act as reducing agents in transfer hydrogenation reactions.

The presence of substituents on the aromatic rings can modulate the hydrogen-donating ability of the dihydroanthracene core. Electron-withdrawing substituents, such as the four chlorine atoms in this compound, would be expected to strengthen the C-H bonds at the 9- and 10-positions through inductive effects. This would likely decrease its efficacy as a hydrogen donor compared to the unsubstituted 9,10-dihydroanthracene. Nevertheless, the inherent driving force to form a stable aromatic system upon hydrogen donation remains a significant factor in its chemical reactivity.

Diels-Alder Cycloaddition Reactions and Related Pericyclic Transformations

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction involves a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. Anthracene and its derivatives are known to participate in Diels-Alder reactions, typically acting as the diene component. researchgate.netorientjchem.org

Stereochemical Outcomes of Cycloaddition in Chlorinated Systems

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are characteristic of anthracene, which acts as a diene across its central 9,10-positions. researchgate.net However, in this compound, the saturation of the 9,10-positions precludes the central ring from participating in such reactions. The potential for the terminal rings to act as dienes is limited. The heavily chlorinated ring is electron-deficient and thus a poor diene, while the unsubstituted ring is sterically and electronically less favored for cycloaddition compared to the central ring of an unreduced anthracene. nih.gov

Despite these limitations, cycloaddition reactions in related chlorinated systems have been observed. For instance, 2,3,4a,9a-tetrachloro-4a,9a-dihydroanthracene-1,4,9,10-tetraone, a structurally related compound, undergoes cycloaddition with dienes. rsc.org This suggests that while the title compound is not a direct participant in Diels-Alder reactions, its derivatives or its oxidized, fully aromatic form—1,2,3,4-tetrachloroanthracene—could serve as substrates. Should the aromatic form react with a dienophile like maleic anhydride (B1165640), it would form a 9,10-adduct, a common reaction for substituted anthracenes. orientjchem.orgscribd.com The stereochemistry of such a reaction would be suprafacial, preserving the stereochemistry of the dienophile in the final product. scribd.com

Electrophilic and Nucleophilic Substitution Reactions on the Chlorinated Core

Modification of the Tetrachloro Substituents

The chlorinated aromatic ring of this compound is the primary site for substitution reactions. Due to the strong electron-withdrawing and deactivating nature of the four chlorine atoms, the ring is highly resistant to electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). rsc.org In an SNAr reaction, a strong nucleophile can displace one or more of the chlorine atoms. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The high degree of chlorination stabilizes this intermediate, facilitating the substitution. This methodology is used in the synthesis of aminoanthraquinone derivatives from halogenated precursors. nih.govmdpi.com

The table below illustrates potential SNAr reactions on the chlorinated core.

NucleophileReagent ExamplePotential Product (Monosubstituted)Conditions
AmineButylamine (BuNH₂)1-Butylamino-2,3,4-trichloro-9,10-dihydroanthraceneHeat, presence of a catalyst (e.g., Pd or Cu-based)
AlkoxideSodium Methoxide (NaOMe)1-Methoxy-2,3,4-trichloro-9,10-dihydroanthracenePolar aprotic solvent (e.g., DMF, DMSO)
ThiolateSodium Thiophenoxide (NaSPh)1-(Phenylthio)-2,3,4-trichloro-9,10-dihydroanthraceneModerate temperature

Reactivity at the Saturated 9,10-Positions

The most reactive sites for non-aromatic substitution are the C-H bonds at the saturated 9 and 10 positions. In the parent 9,10-dihydroanthracene, the bond dissociation energy for these benzylic C-H bonds is estimated to be 78 kcal/mol, which is significantly weaker than typical C-H bonds. wikipedia.org This inherent weakness makes these positions susceptible to a variety of transformations.

The most common reaction is oxidation or dehydrogenation, which restores the highly stable, fully aromatic anthracene system. This can be achieved using various oxidizing agents. Another potential pathway is functionalization through radical reactions, such as radical bromination, which would selectively target these weaker C-H bonds. Furthermore, treatment with a strong base could potentially deprotonate one of these positions, creating a carbanion that could then react with an electrophile, a known pathway for some 9,10-dihydroanthracene derivatives. researchgate.net

Metal-mediated Transformations and Organometallic Derivatives

Incorporation into Distannaanthracene Skeletons

The synthesis of organometallic derivatives such as distannaanthracenes from this compound is a specialized transformation that would rely on the generation of a highly reactive di-anionic intermediate. A plausible, though not explicitly documented, synthetic route would involve a selective double halogen-metal exchange reaction. For example, by controlling stoichiometry and conditions, it might be possible to selectively replace the chlorine atoms at the 1 and 4 positions with lithium. The resulting 1,4-dilithio-2,3-dichloro-9,10-dihydroanthracene intermediate could then be treated with a dialkyltin dihalide, such as dichlorodimethylstannane (Me₂SnCl₂). This would lead to an intramolecular cyclization, forming a five-membered stannole ring fused to the anthracene framework. Repeating this process on the other side of the molecule is hypothetically possible but would present significant synthetic challenges.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental and powerful tool in organometallic chemistry for converting organic halides into nucleophilic organometallic reagents. wikipedia.org This reaction is particularly useful for aryl chlorides, bromides, and iodides. For this compound, treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 to -100 °C) can induce the exchange of a chlorine atom for a lithium atom. tcnj.edu The rate of exchange typically follows the trend I > Br > Cl, meaning that exchange with chlorides is the most difficult but is still a viable synthetic strategy. wikipedia.orgprinceton.edu

This reaction generates a potent aryllithium intermediate, which is a strong nucleophile and base. This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups onto the chlorinated ring in a regioselective manner. tcnj.edu

The following table details some potential transformations via halogen-metal exchange.

Step 1: ReagentStep 2: ElectrophileReagent ExampleFunctional Group Introduced
n-BuLiCarbon DioxideCO₂ (dry ice)Carboxylic Acid (-COOH)
n-BuLiAldehydeBenzaldehyde (PhCHO)Hydroxymethyl (-CH(OH)Ph)
n-BuLiFormylating AgentDimethylformamide (DMF)Aldehyde (-CHO)
n-BuLiAlkyl HalideMethyl Iodide (CH₃I)Methyl (-CH₃)

This method provides a versatile pathway for the elaboration of the this compound scaffold, enabling the synthesis of novel derivatives that would be difficult to access through other means. ias.ac.in

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography for Molecular Geometry and Packing Analysis

While specific crystal structure data for the 1,2,3,4-tetrachloro isomer is not extensively reported, analysis can be extrapolated from the well-characterized parent compound, 9,10-dihydroanthracene (B76342), and related halogenated structures. The central ring of 9,10-dihydroanthracene adopts a non-planar, boat-like conformation. wikipedia.org This deviation from planarity is a key structural feature of the dihydroanthracene core.

The molecular structure of 9,10-dihydroanthracene derivatives is characterized by a folded tricyclic system. The central cyclohexadiene ring is puckered, forcing the two flanking benzene (B151609) rings to be non-coplanar. For 1,2,3,4-Tetrachloro-9,10-dihydroanthracene, the presence of four bulky chlorine atoms on one of the aromatic rings introduces significant steric hindrance. This substitution is expected to influence the dihedral angle between the aromatic planes and may induce slight distortions in the boat conformation of the central ring to minimize steric strain between the chlorine atom at position 1 and the hydrogen atom at the peri-position on the adjacent ring. The stereochemistry is defined by the spatial arrangement of these substituents relative to the folded anthracene (B1667546) framework.

The packing of molecules in a crystalline lattice is governed by non-covalent intermolecular forces. In the case of the parent 9,10-dihydroanthracene, van der Waals forces and potential C-H···π interactions are the primary contributors to the crystal packing. For this compound, the introduction of chlorine atoms adds more complex interactions. These include:

Halogen-Halogen Interactions: Close contacts between chlorine atoms on adjacent molecules (Cl···Cl interactions) can contribute to the stability of the crystal lattice.

C-H···Cl Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic or aliphatic protons of one molecule and the electronegative chlorine atoms of a neighboring molecule. mdpi.com

π-π Stacking: The aromatic rings can engage in π-π stacking, although the tetrachloro-substitution may alter the geometry and electronic nature of this stacking compared to the parent compound. rsc.org These interactions collectively dictate the supramolecular architecture in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, two distinct regions are expected:

Aromatic Region: The unsubstituted benzene ring contains four protons (H-5, H-6, H-7, H-8), which would appear as a complex multiplet system due to spin-spin coupling. Based on the parent compound, these signals are expected in the range of 7.0-7.4 ppm. chemicalbook.com

Aliphatic Region: The four protons at the 9- and 10-positions on the central ring are chemically equivalent due to molecular symmetry. They are expected to produce a single, sharp singlet in the spectrum. In 9,10-dihydroanthracene, this signal appears around 3.8 ppm. chemicalbook.com The electron-withdrawing nature of the tetrachlorinated ring may cause a slight downfield shift of this peak.

Table 1. Experimental ¹H NMR Data for 9,10-Dihydroanthracene and Predicted Shifts for this compound in CDCl₃.
Proton Assignment9,10-Dihydroanthracene Chemical Shift (ppm)This compound Predicted Chemical Shift (ppm)Multiplicity
H-1, H-4, H-5, H-8~7.13 - 7.04- (Substituted)-
H-5, H-6, H-7, H-8~7.1 - 7.4Multiplet
H-9, H-10~3.80~3.8 - 4.0Singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments. For the target molecule, which possesses a plane of symmetry, seven distinct carbon signals are expected.

sp³ Carbons: The equivalent C-9 and C-10 carbons will appear as a single peak in the aliphatic region of the spectrum. In a related Diels-Alder adduct, these carbons appear around 45.6 ppm. umich.educhegg.com

sp² Carbons:

The four carbons bearing chlorine atoms (C-1, C-2, C-3, C-4) will be significantly deshielded and appear at high chemical shifts (typically >130 ppm).

The four protonated carbons of the unsubstituted ring (C-5, C-6, C-7, C-8) will appear in the typical aromatic region (~125-128 ppm). chemicalbook.com

The quaternary (bridgehead) carbons will also be present in the aromatic region.

Since the compound contains chlorine and not fluorine, ¹⁹F NMR spectroscopy is not applicable.

Table 2. Experimental ¹³C NMR Data for 9,10-Dihydroanthracene and Predicted Assignments for this compound.
Carbon Assignment9,10-Dihydroanthracene Chemical Shift (ppm)This compound Predicted Signal Type
C-9, C-1036.6sp³ Aliphatic
C-1, C-4, C-5, C-8126.3, 127.5- (Substituted)
C-5, C-8 / C-6, C-7Aromatic CH
C-1, C-4 / C-2, C-3-Aromatic C-Cl
C-4a, C-9a, C-8a, C-10a136.1Aromatic Quaternary

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information on the molecular vibrations and is used to identify functional groups. The spectrum of this compound would be dominated by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ groups at positions 9 and 10 will appear just below 3000 cm⁻¹ (~2850-2950 cm⁻¹). nist.gov

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The exact positions can provide insight into the conformation of the chlorinated ring.

Out-of-Plane Bending: The C-H out-of-plane bending modes in the 700-900 cm⁻¹ region can help confirm the substitution pattern of the unsubstituted aromatic ring.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Specific bonds within a molecule vibrate at characteristic frequencies, and when exposed to IR radiation, they absorb energy at those frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, C=C bonds within the aromatic rings, and the C-Cl bonds. The substitution pattern on the aromatic ring and the dihydro-anthracene core will influence the exact position and intensity of these bands.

However, a detailed search of the scientific literature and spectral databases did not yield any experimentally determined IR spectroscopic data specifically for this compound. While theoretical calculations could predict the vibrational frequencies, no published research with experimental data is currently available.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H 3100-3000 Stretching
Aliphatic C-H (in dihydro-anthracene core) 3000-2850 Stretching
Aromatic C=C 1600-1450 Stretching
C-Cl 800-600 Stretching

Note: This table is based on general characteristic absorption frequencies for the respective functional groups and does not represent experimentally verified data for this compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the carbon skeleton and C-Cl bonds in this compound.

Despite the utility of this technique, there is no available experimental Raman spectroscopic data for this compound in the published scientific literature.

Table 2: Predicted Raman Shifts for this compound

Functional Group/Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing 1620-1580
Aromatic C-H Stretching 3100-3050
C-Cl Stretching 750-550

Note: This table is based on typical Raman shifts for similar structural motifs and does not represent experimentally measured data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns upon ionization.

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The presence of four chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of chlorine atoms, HCl, and potentially cleavage of the dihydro-anthracene ring.

A review of the available scientific databases and literature indicates that no experimental mass spectrometry data has been published for this compound. Therefore, a detailed analysis of its fragmentation pathways based on experimental evidence cannot be provided.

Table 3: Predicted Mass Spectrometric Data for this compound

Parameter Predicted Value
Molecular Formula C₁₄H₈Cl₄
Monoisotopic Molecular Weight 315.9377 g/mol
Key Predicted Fragments [M-Cl]⁺, [M-HCl]⁺, [M-2Cl]⁺

Note: The molecular weight is calculated based on the chemical formula. The key predicted fragments are based on common fragmentation patterns of chlorinated aromatic compounds and are not derived from experimental data for this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons and their derivatives. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for analyzing the electronic structure and predicting the reactivity of complex molecules.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For derivatives of dihydroanthracene, DFT methods such as the B3LYP level of theory with a 6-31G(d,p) basis set are commonly employed to achieve this. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located.

The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. Furthermore, the calculation yields the total electronic energy of the optimized structure, a key parameter for assessing the molecule's thermodynamic stability relative to other isomers or related compounds. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for a Dihydroanthracene Core Structure This table presents typical data obtained from a DFT geometry optimization. Actual values for 1,2,3,4-Tetrachloro-9,10-dihydroanthracene would require a specific calculation.

ParameterAtom Pair/TrioCalculated Value
Bond Length C9-C10~1.55 Å
C4a-C10a~1.40 Å
C1-Cl~1.74 Å
Bond Angle C1-C2-C3~120.5°
H-C9-H~108.0°
Dihedral Angle C4a-C9a-C9-C10~145.0° (boat conformation)

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

DFT is a well-established and powerful methodology for the prediction of spectroscopic properties, which is crucial for structure elucidation and confirmation. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT in structural chemistry. nih.gov High-accuracy predictions can be achieved using specific combinations of density functionals and basis sets. For instance, studies have shown that methodologies like WP04/6-311++G(2d,p) for ¹H shifts and ωB97X-D/def2-SVP for ¹³C shifts, when paired with the Gauge-Independent Atomic Orbital (GIAO) method and a solvent model like the Polarizable Continuum Model (PCM), yield results that are very close to experimental values. nih.gov The accuracy of these predictions, often with root-mean-square deviations of 0.2–0.4 ppm for ¹H shifts, can be invaluable in assigning complex spectra and verifying molecular structures. nih.gov

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts This interactive table illustrates how computational data is used to assist in the assignment of experimental NMR signals.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C1128.5128.8-0.3
C2130.1130.2-0.1
C3129.8130.0-0.2
C4131.2131.5-0.3
C9/C1036.436.7-0.3

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and simulate UV-Vis absorption spectra. This can help in understanding the electronic properties, such as the HOMO-LUMO gap, and interpreting the observed color and photochemical behavior of the compound.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction is the dehydrogenation to form the corresponding aromatic anthracene (B1667546) derivative.

The dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene is a well-studied process that serves as a model for hydrogen transfer reactions. dicp.ac.cnresearchgate.net Computational modeling of this process for the tetrachlorinated derivative would involve mapping the potential energy surface of the reaction. A crucial part of this is locating the transition state—the highest energy point along the reaction pathway that connects reactants to products. DFT calculations can optimize the geometry of this transient species and confirm its identity by vibrational frequency analysis, where the transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants, transition state, and products are calculated, the activation barrier (or activation energy, Eₐ) for the reaction can be determined. This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. By comparing the activation barriers for different possible pathways, computational chemists can predict the most likely mechanism. For example, in a catalyzed dehydrogenation, calculations can model the interaction of the substrate with the catalyst and determine how the catalyst lowers the activation energy compared to the uncatalyzed reaction. dicp.ac.cncjcatal.com

Table 3: Illustrative Energy Profile for a Dehydrogenation Reaction This table shows a simplified potential energy surface, providing key thermodynamic and kinetic data for a reaction.

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + Oxidant)0.0Ground state of starting materials
Transition State+35.2Activation Barrier (Eₐ)
Products (1,2,3,4-Tetrachloroanthracene + Reduced Oxidant)-15.8Overall reaction enthalpy (ΔH)

Conformational Analysis and Molecular Dynamics Simulations

The non-aromatic central ring in 9,10-dihydroanthracene and its derivatives is not planar, adopting a boat-like conformation. The presence of four chlorine atoms on one of the outer rings of this compound introduces steric strain and potential for multiple, distinct low-energy conformations (conformers).

Conformational Analysis: Computational methods can systematically explore the conformational landscape of the molecule. By rotating bonds and optimizing the geometry of various starting structures, a set of stable conformers can be identified. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Molecular Dynamics (MD) Simulations: While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time. nih.gov In an MD simulation, the motion of each atom is calculated over a series of very small time steps, governed by a classical force field. rsc.org These simulations can reveal how the molecule flexes and converts between different conformations, the dynamics of internal rotations, and how the molecule interacts with its environment (e.g., solvent molecules or other molecules in a crystal). This provides a more realistic picture of the molecule's behavior under real-world conditions. nih.govrsc.org

Exploration of Preferred Conformations and Energy Landscapes

A crucial aspect of theoretical chemistry is the determination of a molecule's preferred conformations—the various spatial arrangements of its atoms that are stable. This is achieved by mapping the potential energy surface of the molecule, which reveals the low-energy structures (conformational minima) and the energy barriers between them (transition states).

Simulation of Molecular Behavior in Different Environments

Molecular dynamics (MD) and other simulation techniques are employed to understand how a molecule behaves over time in different environments, such as in various solvents or at different temperatures. These simulations can provide insights into the dynamic nature of the molecule, its interactions with its surroundings, and its solvation properties.

Simulations of this compound could elucidate how the molecule's conformation changes in response to its environment and could predict various physicochemical properties. For instance, the solubility and partitioning behavior of the compound could be estimated from simulations in polar and nonpolar solvents. At present, there are no specific published simulation studies detailing the behavior of this compound in different media.

While general methodologies for computational studies on similar molecules are well-established, the absence of specific research on this compound means that a detailed, data-driven discussion as per the requested outline cannot be provided at this time.

Derivatization and Analogue Studies of Tetrachloro 9,10 Dihydroanthracene Systems

Synthesis of Substituted 9,10-Dihydroanthracenes with Varying Halogenation Patterns

The synthesis of 9,10-dihydroanthracenes with different halogen substituents is a significant area of study, enabling the fine-tuning of the molecule's electronic and steric properties. A common strategy for obtaining substituted 9,10-dihydroanthracenes involves the reduction of the corresponding substituted anthraquinones. For instance, compounds such as 2,6-dichloro-9,10-dihydroanthracene have been prepared using conventional methods. researchgate.net One established method for this transformation is the use of a mixture of hydriodic acid, phosphorus, and iodine to reduce the anthraquinone (B42736) precursor. researchgate.net

Another versatile method for introducing functional groups and creating complex halogenated dihydroanthracene systems is the Diels-Alder reaction. This [4+2] cycloaddition reaction, for which Otto Diels and Kurt Alder received the Nobel Prize in 1950, is highly valued for its stereospecificity and high yields. blogspot.com In a relevant study, various substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes were synthesized via a Diels-Alder reaction under microwave conditions. This approach allows for the creation of intricate, halogenated dihydroanthracene frameworks.

The following table summarizes the synthesis of a halogenated 9,10-dihydroanthracene (B76342) derivative via a Diels-Alder reaction:

DieneDienophileProduct
Anthracene (B1667546)Maleic Anhydride (B1165640)9,10-Dihydroanthracene-9,10-α,β-succinic anhydride

This table illustrates a general Diels-Alder reaction involving anthracene. Specific examples with varying halogenation patterns would follow similar principles.

Formation of Anthracene-based Derivatives through Aromatization

Aromatization of the central ring in 9,10-dihydroanthracene derivatives provides a direct route to the corresponding substituted anthracenes. This process is of significant interest as it allows for the synthesis of a wide array of functionalized aromatic compounds.

The synthesis of tetrachloroanthracene can be envisioned through the aromatization of a tetrachlorinated 9,10-dihydroanthracene precursor. The corresponding quinones, such as 1,4,5,8-tetrachloroanthraquinone, are important intermediates for high-performance pigments and in the synthesis of novel potent γ-aminobutyrate aminotransferase (GABA-AT) inhibitors. The synthesis of chloroanthraquinones can be achieved through various methods, including the reaction of nitroanthraquinone with a chlorination reagent like tetrachlorophenylphosphine.

Reduction of substituted anthraquinones is a common method to obtain substituted anthracenes, where the reactive 9 and 10 positions of anthracene are protected, directing substitution to the outer rings. beilstein-journals.org For example, 1,6-dichloroanthraquinone can be reduced, although it has been noted that it cannot be reduced beyond the dihydrodihydroxyanthracene stage under certain conditions. researchgate.net

The table below outlines a synthetic approach to a chlorinated anthraquinone:

Starting MaterialReagentProduct
NitroanthraquinoneTetrachlorophenylphosphineChloroanthraquinone

While the direct synthesis of decafluoroanthracene from a tetrachlorinated dihydroanthracene precursor is not prominently detailed in the available literature, the synthesis of polyfluorinated aromatic compounds often involves harsh fluorination conditions or the use of fluorinated building blocks. The conversion of chlorinated aromatics to their fluorinated counterparts is a known transformation in organofluorine chemistry, typically achieved through halogen exchange (HALEX) reactions. Such a transformation would likely require a suitable fluoride source, such as potassium fluoride, and potentially a phase-transfer catalyst under high temperatures.

Heteroatom-containing Dihydroanthracene Analogues

The introduction of heteroatoms into the 9,10-dihydroanthracene framework can significantly alter the electronic and structural properties of the molecule, leading to novel compounds with interesting characteristics.

The synthesis of dihydroanthracene analogues where one or both of the C9 and C10 atoms are replaced by a heteroatom, such as silicon (sila-) or tin (stanna-), represents a fascinating area of synthetic chemistry. While specific synthetic routes to 9-sila- or 9-stanna-9,10-dihydroanthracene are not extensively documented in the provided search results, the synthesis of related heteroaromatic systems provides insight into potential methodologies. The synthesis of heteroaromatic compounds has been a subject of intense investigation for over a century, with applications in materials science, agrochemistry, and the pharmaceutical industry. nih.govresearchgate.net

For instance, the synthesis of silaindenes can be achieved via silyl radicals from arylhydrosilanes through intramolecular cyclization. This suggests that intramolecular cyclization of appropriately substituted precursors could be a viable route to sila-dihydroanthracene structures.

The development of chiral dihydroanthracene derivatives is of significant interest due to their potential applications in asymmetric synthesis and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

A notable approach to creating chiral dihydro-frameworks is through palladium-catalyzed enantioselective cascade reactions. For example, a one-step synthesis of complex chiral 9,10-dihydrophenanthrenes, which are structurally related to 9,10-dihydroanthracenes, has been achieved with high enantioselectivity. This process involves the activation of two methylene C(sp³)–H bonds and three C(sp²)–H bonds, leading to the formation of four C-C bonds and two chiral centers in a single operation.

The following table provides a conceptual overview of an enantioselective synthesis leading to a chiral dihydro-aromatic system:

Reaction TypeCatalyst SystemKey Feature
Enantioselective Cascade β,γ-DiarylationPd-catalyst with chiral mono-protected amino thioether ligandsOne-step synthesis of complex chiral scaffolds

Advanced Applications in Organic Synthesis and Materials Science

Synthetic Utility as Reactive Intermediates

Generation and Trapping of Quinodimethanes

The generation of quinodimethanes from dihydroanthracene precursors is a known strategy in organic synthesis for the construction of complex cyclic systems. However, specific studies detailing the generation and subsequent trapping of quinodimethanes derived from 1,2,3,4-Tetrachloro-9,10-dihydroanthracene are not extensively documented in publicly available research. The principles of such reactions would theoretically involve the elimination of a suitable leaving group from the 9 and 10 positions to form a highly reactive ortho-quinodimethane intermediate, which can then be trapped in situ with various dienophiles. The substitution pattern on the aromatic rings is expected to influence the reactivity and stability of the resulting quinodimethane, a subject that warrants further empirical investigation.

Precursors for Metal-Containing Reactive Species

The utility of dihydroanthracene derivatives as precursors for metal-containing reactive species is a field of significant interest, particularly for compounds containing group 14 elements like silicon, germanium, and tin in the central ring. tandfonline.com These derivatives can serve as scaffolds for creating novel organometallic compounds with unique electronic and structural properties.

While the general synthetic utility of dihydroanthracenes as precursors for metal-containing reactive intermediates is acknowledged, specific research detailing the use of this compound in the synthesis of organometallic complexes is not widely reported. The presence of the tetrachloro substitution pattern on one of the aromatic rings could offer a handle for further functionalization or influence the redox properties of the resulting metal complexes. For instance, related dihydrodistannaanthracene compounds have been synthesized and their reactions explored, indicating a potential pathway for similar chemistry with other metals. tandfonline.com The chlorination of related dihydroanthracene derivatives has been achieved using reagents like acetyl chloride in the presence of a Lewis acid catalyst, suggesting that the 1,2,3,4-tetrachloro framework is synthetically accessible for creating precursors to metal-containing species. tandfonline.com

Further research is necessary to fully elucidate the potential of this compound as a precursor in organometallic chemistry.

Q & A

Q. Key Methodological Steps :

  • Reduction : Use Na/EtOH for catalytic hydrogenation of anthracene.
  • Chlorination : React with Cl₂ in CCl₄, monitoring temperature to prevent decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.

How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard. For example, derivatives like 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene are analyzed using APEX2 software (Bruker) for unit cell identification and SAINT/SADABS for absorption correction . Data refinement via direct methods (e.g., SHELXL) confirms spatial arrangements and hydrogen-bonding networks .

Q. Structural Insights :

  • Hydrogen bonding : C-H···S and C-H···Cl interactions stabilize the lattice .
  • Symmetry : Planar and non-planar regions influence packing efficiency.

What safety precautions are critical when handling this compound?

The compound is classified under UN Transport Class 9 (miscellaneous hazardous substances) . Key precautions:

  • Storage : In airtight containers, away from heat/ignition sources (P210) .
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid skin contact due to potential corrosivity (IMDG/IATA guidelines) .
  • Disposal : Follow EPA guidelines for halogenated hydrocarbons (P501/P502) .

How do computational methods predict its thermochemical properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of atomization energies, ionization potentials, and bond dissociation energies. For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in thermochemical data .

Q. Methodology :

  • Basis sets : Use 6-31G(d,p) for geometry optimization.
  • Validation : Compare with experimental calorimetry or mass spectrometry data .

Advanced Research Questions

How can this compound be separated from planar analogs like anthracene?

Traditional chromatography fails due to identical Rf values in most solvents . Aqueous Pd₆ interlocked cages offer a novel solution: the cage selectively binds planar anthracene via π-π interactions, leaving non-planar dihydroanthracene derivatives in solution .

Q. Experimental Design :

  • Cage synthesis : Follow protocols for Pd₆ cage preparation .
  • Separation efficiency : Monitor via UV-Vis or HPLC to confirm purity (>99%).

Why do discrepancies arise between DFT-predicted and experimental vibrational spectra?

Discrepancies often stem from neglect of anharmonic effects or incomplete basis sets. For example, Colle-Salvetti correlation-energy functionals underestimate low-frequency C-Cl stretching modes by ~5–10 cm⁻¹ .

Q. Resolution Strategies :

  • Include anharmonic corrections : Use MP2 or CCSD(T) for higher accuracy.
  • Experimental calibration : Pair DFT with Raman spectroscopy for mode assignment .

What reaction mechanisms govern its reduction to tetrahydroanthracene derivatives?

Reduction proceeds via stepwise hydrogenation :

Catalytic hydrogenation (H₂/Ni) adds H₂ across the 9,10-positions.

Further reduction under higher H₂ pressure yields 1,2,3,4-tetrahydroanthracene .

Q. Kinetic Control :

  • Temperature : 200–250°C optimizes selectivity for dihydro vs. tetrahydro products .
  • Solvent effects : Polar solvents (e.g., ethanol) stabilize intermediates.

How is this compound applied in materials science?

Its derivatives serve as precursors for antiaromatic hydrocarbons and organic semiconductors . For example:

  • 9,10-bis(dibromomethylene) derivatives are intermediates in synthesizing planar antiaromatic systems via skeletal rearrangements .
  • 1,3-dithiol-2-ylidene-functionalized analogs exhibit charge-transfer properties in organic electronics .

Q. Synthetic Protocol :

  • Halogenation : Use Br₂ in DCM to introduce dibromomethylene groups .
  • Characterization : UV-Vis for bandgap analysis; cyclic voltammetry for redox potentials .

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